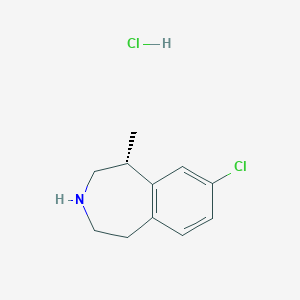

Lorcaserin hydrochloride

Übersicht

Beschreibung

Lorcaserin hydrochloride is a drug primarily used in the management of obesity. It acts as a selective serotonin 2C receptor agonist, influencing the brain's satiety center to decrease food intake. Unlike other weight management drugs, lorcaserin has a unique mechanism of action, focusing on serotonin receptors to help patients achieve and maintain weight loss.

Synthesis Analysis

The synthesis of lorcaserin hydrochloride has been refined to improve yield and purity. A novel synthesis method involves six steps, starting with N-protection of 2-(4-chlorophenyl)ethanamine, followed by N-alkylation, deprotection, intramolecular Friedel–Crafts alkylation, chiral resolution, and finally salification to achieve lorcaserin hydrochloride with high purity and enantioselectivity (Zhu et al., 2015).

Molecular Structure Analysis

The molecular structure and fragmentation profile of lorcaserin hydrochloride hemihydrate have been extensively studied. The analysis revealed detailed intra and intermolecular features, providing insights into its crystalline state, which is crucial for understanding its drug properties (Ribeiro et al., 2021).

Chemical Reactions and Properties

Lorcaserin's efficacy as a selective serotonin 5-HT2C receptor agonist is attributed to its chemical structure, allowing it to interact specifically with these receptors. This specificity minimizes the drug's action on other serotonin receptor types, such as 5-HT2A and 5-HT2B, which are associated with undesired effects (Smith et al., 2008).

Physical Properties Analysis

The physical properties of lorcaserin, including its solubility, stability under various conditions, and crystalline form, are essential for its formulation and efficacy as a medication. A comprehensive understanding of these properties ensures the drug's optimal delivery and action within the body.

Chemical Properties Analysis

The chemical properties of lorcaserin, including its reactivity and interactions with biological molecules, underpin its mechanism of action. Its selective agonism of the 5-HT2C receptors leads to reduced appetite and subsequent weight loss in patients. The drug's metabolism involves various cytochrome P450 enzymes, highlighting its complex pharmacokinetics (Usmani et al., 2012).

Wissenschaftliche Forschungsanwendungen

1. Inhibition of Glucose-Stimulated Insulin Secretion

- Summary of Application : Lorcaserin, a serotonergic agonist specific to the 5-hydroxytryptamine 2c receptor (5-HT 2C R), is known to restrain patients’ appetite and improve insulin sensitivity and hyperinsulinemia mainly through activating 5-HT 2C R in the hypothalamus .

- Methods of Application : The study found that dose-dependent activation of 5-HT 2C R by lorcaserin suppressed glucose-stimulated insulin secretion (GSIS) and SB242084 or knockdown of 5-HT 2C R abolished lorcaserin’s effect in vitro .

- Results : Lorcaserin suppressed GSIS in high-fat diet (HFD)-fed mice in a dose-dependent manner. It did not change insulin synthesis ATP content, but decreased cytosolic free calcium level in MIN6 cells stimulated with glucose .

2. Weight Loss in Obese and Overweight Adults

- Summary of Application : Lorcaserin is a novel selective agonist of the serotonin 2C receptor. It was evaluated for its effects on body weight, cardiovascular risk factors, and safety in obese and overweight patients .

- Methods of Application : This was a randomized, placebo-controlled, double-blind, parallel arm trial conducted at 97 U.S. research centers .

- Results : Significantly more patients treated with lorcaserin lost at least 5% of baseline body weight as compared with placebo. Weight loss of at least 10% was achieved by 22.6% of patients receiving lorcaserin .

3. Preparation of Osmotic-Pump Lorcaserin Hydrochloride Controlled-Release Tablets

- Summary of Application : Long-term and constant-release osmotic-pump lorcaserin hydrochloride controlled-release tablets (OP LH CRTs) were prepared .

- Methods of Application : The study investigated the influencing factors of LH release and optimized the formulation .

- Results : The mechanism of release of LH from OP LH CRTs in vitro was investigated .

Safety And Hazards

In February 2020, the FDA issued a Drug Safety Communication requesting the manufacturer of Belviq (lorcaserin hydrochloride tablets, 10 mg) and Belviq XR (lorcaserin hydrochloride extended-release tablets, 20 mg) to voluntarily withdraw these products from the U.S. market. This decision was based on the results of a clinical trial assessing the risk of heart-related problems that found that patients treated with lorcaserin may have a higher risk of cancer .

Eigenschaften

IUPAC Name |

(5R)-7-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN.ClH/c1-8-7-13-5-4-9-2-3-10(12)6-11(8)9;/h2-3,6,8,13H,4-5,7H2,1H3;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITIHHRMYZPNGRC-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC2=C1C=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCCC2=C1C=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60233650 | |

| Record name | Lorcaserin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60233650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lorcaserin hydrochloride | |

CAS RN |

846589-98-8 | |

| Record name | Lorcaserin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=846589-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lorcaserin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0846589988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lorcaserin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60233650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LORCASERIN HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0QJF08GDPE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

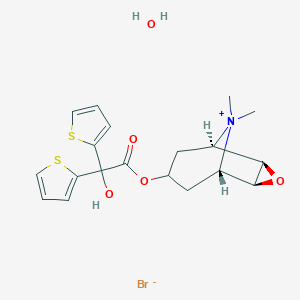

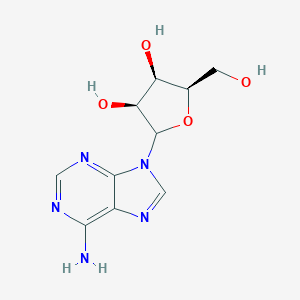

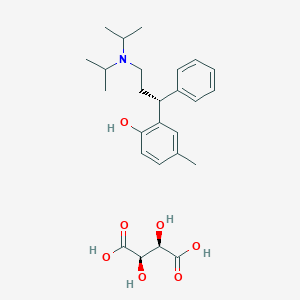

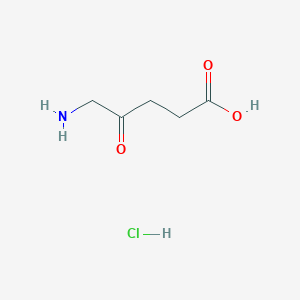

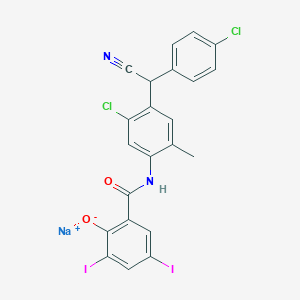

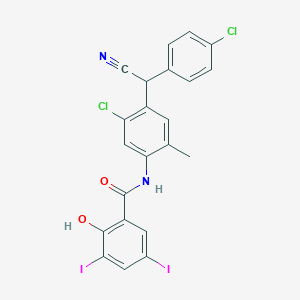

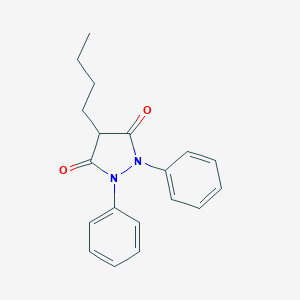

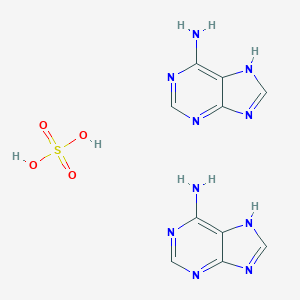

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.